
6-Benzylaminopurine-8-14C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Benzylaminopurine-8-14C is a radiolabeled synthetic cytokinin, a class of plant hormones that promote cell division and growth. This compound is a derivative of 6-Benzylaminopurine, also known as benzyl adenine. The radiolabeling with carbon-14 allows for tracing and studying the compound’s behavior in biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzylaminopurine typically involves the reaction of 6-chloropurine with benzylamine in a solution of n-butanol and triethylamine. The mixture is heated, and the resulting precipitate is purified through recrystallization .
Industrial Production Methods
Industrial production methods for 6-Benzylaminopurine-8-14C are not widely documented. the general approach involves radiolabeling the synthesized 6-Benzylaminopurine with carbon-14, typically using a carbon-14 labeled precursor in the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
6-Benzylaminopurine-8-14C undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives .
Aplicaciones Científicas De Investigación
6-Benzylaminopurine-8-14C has a wide range of applications in scientific research:
Chemistry: Used as a tracer to study the kinetics and mechanisms of chemical reactions.
Biology: Employed in plant physiology studies to understand cytokinin signaling and metabolism.
Medicine: Investigated for its potential role in promoting cell growth and regeneration.
Industry: Used in agriculture to enhance plant growth and increase crop yields
Mecanismo De Acción
6-Benzylaminopurine-8-14C exerts its effects by mimicking natural cytokinins. It binds to cytokinin receptors in plant cells, triggering a signaling cascade that promotes cell division and growth. The compound inhibits respiratory kinase, leading to increased post-harvest life of green vegetables .
Comparación Con Compuestos Similares
Similar Compounds
6-Benzyladenine: Another synthetic cytokinin with similar properties.
Kinetin: A naturally occurring cytokinin with comparable effects on plant growth.
Zeatin: A naturally occurring cytokinin found in many plants.
Uniqueness
6-Benzylaminopurine-8-14C is unique due to its radiolabeling with carbon-14, which allows for detailed tracing and study of its behavior in biological systems. This feature makes it particularly valuable in research applications where tracking the compound’s movement and metabolism is crucial .
Propiedades
Fórmula molecular |
C12H11N5 |
|---|---|
Peso molecular |
227.24 g/mol |
Nombre IUPAC |
N-benzyl-7H-purin-6-amine |
InChI |
InChI=1S/C12H11N5/c1-2-4-9(5-3-1)6-13-11-10-12(15-7-14-10)17-8-16-11/h1-5,7-8H,6H2,(H2,13,14,15,16,17)/i7+2 |
Clave InChI |
NWBJYWHLCVSVIJ-WGGUOBTBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CNC2=NC=NC3=C2N[14CH]=N3 |
SMILES canónico |
C1=CC=C(C=C1)CNC2=NC=NC3=C2NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5,5'-Bipyrimidine]-2,2',4,4'(1H,1'H,3H,3'H)-tetrone](/img/structure/B13114854.png)


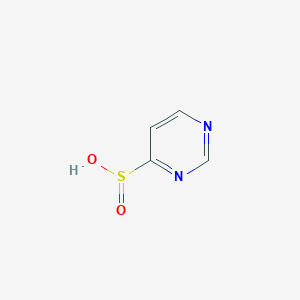

![[2,2'-Bipyridine]-5-carbonyl chloride](/img/structure/B13114901.png)
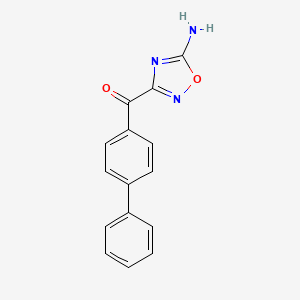
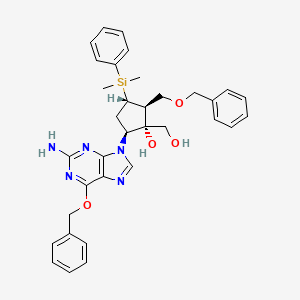
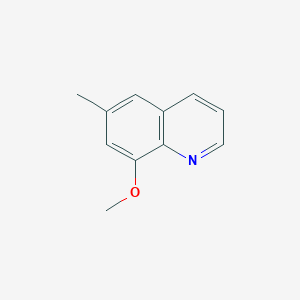
![6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13114920.png)
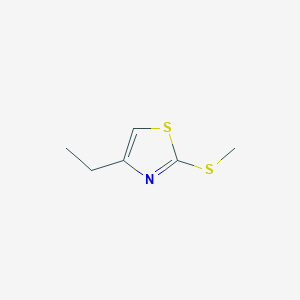

![[8-Methyl-6-(propylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B13114936.png)
